molecular formula C19H21NO2 B1339537 4-Methoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898776-01-7

4-Methoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1339537
CAS No.: 898776-01-7
M. Wt: 295.4 g/mol
InChI Key: WGNKLEOMNXCKBY-UHFFFAOYSA-N
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Description

4-Methoxy-4’-pyrrolidinomethyl benzophenone is a synthetic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. It is known for its unique structure, which includes a methoxy group and a pyrrolidinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 4-(pyrrolidin-1-ylmethyl)benzene in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The pyrrolidinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-4’-pyrrolidinomethyl benzyl alcohol.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-Methoxy-4’-pyrrolidinomethyl benzophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and reactivity.

    4-Pyrrolidinomethylbenzophenone: Lacks the methoxy group, affecting its solubility and interaction with biological targets

Uniqueness

4-Methoxy-4’-pyrrolidinomethyl benzophenone is unique due to the presence of both the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNKLEOMNXCKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582968
Record name (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-01-7
Record name (4-Methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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